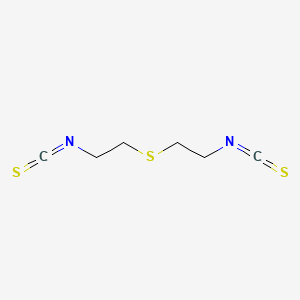
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes an amino group, an ethylsulphonyl group, and a methoxybenzonitrile moiety
Vorbereitungsmethoden
The synthesis of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves several steps, including methylation, thiocyanation, ethylation, and oxidation . The process typically starts with the methylation of a precursor compound, followed by the introduction of the ethylsulphonyl group through thiocyanation and ethylation. The final step involves oxidation to achieve the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the ethylsulphonyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like methanol or chloroform. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease processes, while in materials science, it may interact with polymer matrices to enhance their properties .
Vergleich Mit ähnlichen Verbindungen
4-Amino-5-(ethylsulphonyl)-2-methoxybenzonitrile can be compared with other similar compounds, such as:
4-Amino-5-(methylsulphonyl)-2-methoxybenzonitrile: This compound has a methylsulphonyl group instead of an ethylsulphonyl group, which may result in different chemical properties and reactivity.
4-Amino-5-(ethylsulphonyl)-2-hydroxybenzonitrile: The presence of a hydroxy group instead of a methoxy group can significantly alter the compound’s solubility and biological activity.
4-Amino-5-(ethylthio)-2-methoxybenzonitrile: The ethylthio group provides different electronic and steric effects compared to the ethylsulphonyl group, affecting the compound’s reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial applications.
Eigenschaften
CAS-Nummer |
80036-88-0 |
|---|---|
Molekularformel |
C10H12N2O3S |
Molekulargewicht |
240.28 g/mol |
IUPAC-Name |
4-amino-5-ethylsulfonyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C10H12N2O3S/c1-3-16(13,14)10-4-7(6-11)9(15-2)5-8(10)12/h4-5H,3,12H2,1-2H3 |
InChI-Schlüssel |
QIKUGMIMJGCHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(C=C(C(=C1)C#N)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[Bis(2-hydroxyethyl)amino]ethanol;(1-hydroxy-1-phosphonoethyl)phosphonic acid](/img/structure/B12681592.png)









